molecular formula C19H17NO5S B1677545 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione CAS No. 1133819-87-0

5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione

Cat. No. B1677545
M. Wt: 371.4 g/mol
InChI Key: YAUMOGALQJYOJQ-UHFFFAOYSA-N
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Description

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and they show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Synthesis Analysis

Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . A general procedure for the synthesis of thiazolidine‑2,4‑diones derivatives involves the use of imidazole aldehydes in ethanol as a solvent .


Molecular Structure Analysis

The molecular formula of “5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione” is C11H9NO4S . The average mass is 251.258 Da and the monoisotopic mass is 251.025223 Da .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .

Scientific Research Applications

Hypoglycemic and Hypolipidemic Activities

  • This compound and its derivatives have been evaluated for their hypoglycemic and hypolipidemic activities. Studies using genetically obese and diabetic mice showed that certain derivatives exhibited substantial activity in these areas. The presence of the 5-(4-oxybenzyl) moiety was identified as essential for significant activity. Some compounds, including ones similar to the specified chemical, showed favorable properties in terms of activity and toxicity (Sohda, Mizuno, Imamiya, Sugiyama, Fujita, & Kawamatsu, 1982).

Antimicrobial Evaluation

  • The antimicrobial properties of derivatives of this compound have also been a subject of study. An efficient and greener protocol for synthesizing certain derivatives under microwave irradiation was developed, and these compounds exhibited moderate activities against tested microbes (Vekariya, Bhatt, & Joshi, 2022).

Antihyperglycemic Studies

  • Certain derivatives have shown promise in antihyperglycemic action, linked to insulin sensitization mechanisms. Synthesis and characterization of these compounds included in vitro and in vivo studies. One study provided evidence of robust antihyperglycemic action from specific derivatives (Gutiérrez-Hernández, Galván-Ciprés, Domínguez-Mendoza, Aguirre-Vidal, Estrada-Soto, Almanza-Pérez, & Navarrete-Vázquez, 2019).

Antioxidant Activity

  • The antioxidant activity of some novel derivatives was also explored. This study focused on synthesizing compounds with potential biological activity and assessed their antioxidant properties using DPPH free radical scavenging activity (Čačić & Molnar, 2011).

Insulin Sensitizing Agents

  • Thiazolidinediones, which include derivatives of the compound , have been recognized as insulin-sensitizing agents. They function by binding to PPAR-γ, leading to changes in the expression of key regulators of lipid homeostasis, glucoregulatory, and insulin resistance genes. Some studies investigated the effects of specific derivatives on insulin resistance associated with various metabolic syndromes in high-fat diet-induced mice (Araújo, Carvalho, Martins da Fonseca, de Lima, Galdino, da Rocha Pitta, & de Menezes Lima, 2011).

Cytotoxic and Genotoxic Activities

Antimicrobial Properties

  • The antimicrobial activities of some new N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones were examined, demonstrating inhibitory activities against certain bacterial and fungal strains. This highlights the potential of thiazolidinedione derivatives in antimicrobial applications (Stana, Tiperciuc, Duma, Pîrnău, Vérité, & Oniga, 2014).

Future Directions

Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17/h2-8,10,17H,9,11H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUMOGALQJYOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione

CAS RN

1133819-87-0
Record name MSDC-0602
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1133819870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azemiglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16028
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZEMIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MXZ6QOBM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirring solution of 5-{4-[2-hydroxy-2-(3-methoxyphenyl)ethoxy]benzyl}-1,3-thiazolidine-2,4-dione (0.62 g, 1.7 mmol) in DCM (15 ml) was added DMSO (0.5 ml) and the solution was cooled to 0° C. Added phosphorus pentoxide (0.52 g, 1.8 mmol) followed by triethylamine (1.2 mL, 8.3 mmol). The reaction was allowed to slowly warm to RT. After 2 hours water was added and the phases were separated. The pH of the aqueous phase was adjusted to ca. 7 with 2M NaOH. The aqueous phase was extracted with EtOAc. The combined extracts were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo. The resulting white solid was chromatographed on a small silica gel column eluting with 10% EtOAc/DCM. Fractions containing product were combined and evaporated in vacuo to give 0.33 g (54%) of the title compound as a white solid. MS (ESI+) for C19H17NO5S m/z 372.0 (M+H)+. MS (ESI−) for C19H17NO5S m/z 370.1 (M−H)−.
Name
5-{4-[2-hydroxy-2-(3-methoxyphenyl)ethoxy]benzyl}-1,3-thiazolidine-2,4-dione
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
54%

Synthesis routes and methods II

Procedure details

To a stirring solution of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione (100 mg, 0.4 mmol) in DMSO (2 ml), potassium tert-butoxide (106 mg, 0.941 mmol) was added. Stirring continued at RT for about 1 hour. 2-Bromo-3′-methoxyacetophenone (100 mg, 0.5 mmol) was then added to the mixture. After 2 hours, LCMS showed that the reaction was complete. The reaction mixture was partitioned between EtOAc and water, and the aqueous phase was extracted with EtOAc. Combined extracts were washed with brine, dried on (Na2SO4), filtered, and evaporated in vacuo. The residue was chromatographed on a small RediSep column eluting with 0-10% acetone/DCM. Fractions containing the product were combined and evaporated in vacuo to afford 70 mg of 5-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]benzyl}-1,3-thiazolidine-2,4-dione as a pale yellow solid. 1H-NMR (DMSO-d6): δ 12.49 (brs, 1H), 7.72(s, 1H), 7.59(m, 1H), 7.53-7.46(m, 4H), 7.24(dd, J=8.2, 2.4 Hz, 1H), 7.10(d, J=8.7 Hz, 2H), 5.66(s, 2H), (3.80(s, 3H). HPLC: 3.969 min., 61 area % @2540 nm; 3.969 min., 62 area % @210 nm. MS (ESI−) for C19H15NO5S m/z 368.4 (M−H)−.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirring solution of 5-(4-{[(2Z)-2-(hydroxyimino)-2-(3-methoxyphenyl)ethyl]oxy}benzyl)-1,3-thiazolidine-2,4-dione (0.76 g, 2.0 mmol; Supplier=Kalexsyn; Lot=1003-TTP-124) in THF (5 ml) and 6M HCl (5 ml) was heated to reflux. Little reaction after 4 hours at reflux. Left to reflux overnight. Reaction is complete. 2N NaOH was added until the reaction mixture was ca. pH 8-9. The reaction mixture was extracted with EtOAc (2×25 ml). The combined extracts were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo to give a light yellow oily solid. This material was treated with 5% MeOH/DCM (10 ml) and the resulting white solids were collected by suction filtration and dried to afford 495 mg of final product. 1H-NMR (DMSO-d6): δ 12.03(s, 1H), 7.62(d, J=7.7 Hz, 1H), 7.49((m, 2H), 7.27(dd, J=8.2, 2.6 Hz, 1H), 7.15(d, J=8.7 Hz, 2H), 6.91(d, J=8.5 Hz, 2H), 5.55(s, 2H), 4.88(dd, J=9.1, 4.3 Hz, 1H), 3.83(s, 3H), 3.31(m, 1H), 3.31(m, 1H), 3.05(dd, J=14.1, 9.3 Hz, 1H). HPLC: 3.782 min., 93 area % @ 210 nm; 3.785 min. 100 area % @ 254 nm. MS (ESI−) for C19H17NO5S m/z 370.1 (M−H)−.
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MeOH DCM
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione
Reactant of Route 3
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione
Reactant of Route 6
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione

Citations

For This Compound
1
Citations
ДР КОЛКА, РК ГЭДВУД, Т ПАРКЕР - 2013 - elibrary.ru
Изобретение относится к селективному аналогу тиазолидиндиона для применения при лечении и предотвращении диабета и дислипидемии, представляющему собой 5-(4-(2…
Number of citations: 0 elibrary.ru

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